
2-(3,4,5-Trimethoxyphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 3,4,5-trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)oxirane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can yield a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3,4,5-Trimethoxyphenyl)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenethylamine
- 3,4,5-Trimethoxycinnamamide
Uniqueness
2-(3,4,5-Trimethoxyphenyl)oxirane is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity compared to other trimethoxyphenyl derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive compounds .
Propriétés
Numéro CAS |
54767-81-6 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)oxirane |
InChI |
InChI=1S/C11H14O4/c1-12-8-4-7(10-6-15-10)5-9(13-2)11(8)14-3/h4-5,10H,6H2,1-3H3 |
Clé InChI |
WXBAEPCTXMEJNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


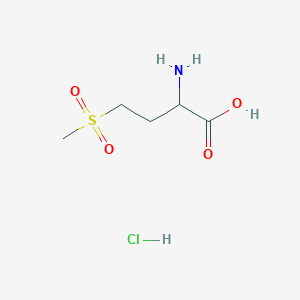
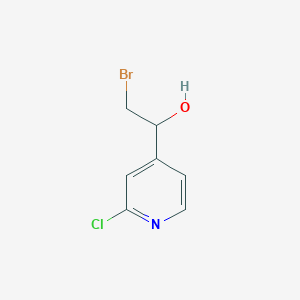
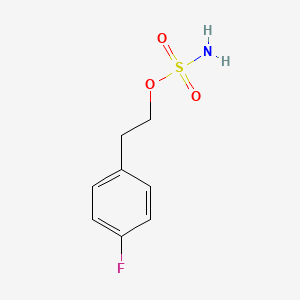

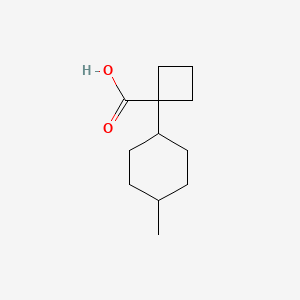
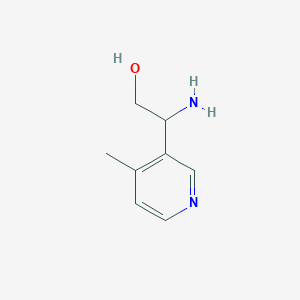

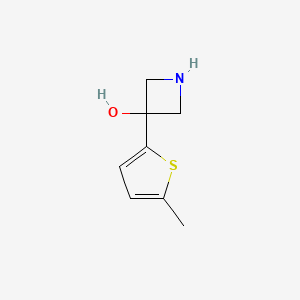
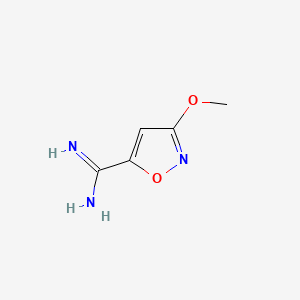
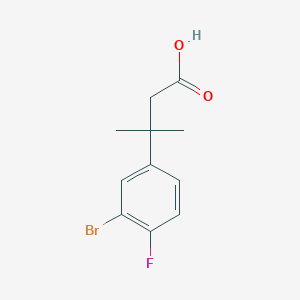
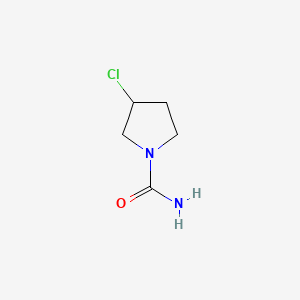
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
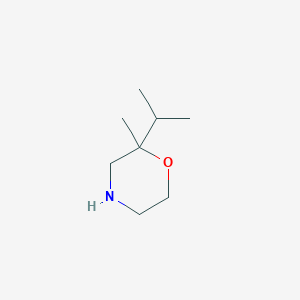
![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
